molecular formula C18H18N2OS3 B2575011 2-(ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide CAS No. 1421464-88-1

2-(ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide

Cat. No. B2575011
CAS RN: 1421464-88-1
M. Wt: 374.54
InChI Key: VCNBFTOXSPZZEA-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide, also known as EMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMTB belongs to the class of thiazole-based compounds and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Anticancer Activity

One notable application of compounds related to 2-(ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide is in anticancer research. A study on similar compounds, N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrated significant anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

Synthesis and Structural Analysis

Another area of application is in the synthesis and structural analysis of related compounds. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a novel compound, was reported, emphasizing the structural establishment through spectral analysis (Tang Li-jua, 2015). Additionally, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was established, highlighting the importance of X-ray diffraction studies in understanding these compounds (Sharma et al., 2016).

Supramolecular Gelators

Compounds like N-(thiazol-2-yl)benzamide derivatives have been investigated as supramolecular gelators. This research is significant in understanding the role of methyl functionality and multiple non-covalent interactions in gelation behavior, which is crucial for applications in material science and nanotechnology (Yadav & Ballabh, 2020).

Antimicrobial Agents

The synthesis of derivatives like 2-phenylamino-thiazole as antimicrobial agents highlights another application area. These compounds have shown significant activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial therapies (Bikobo et al., 2017).

Photovoltaic Applications

In the field of energy, 2-(Thiophen-2-yl)thiazole derivatives have been used as π-bridges in novel coumarin sensitizers for dye-sensitized solar cells. This research contributes to the development of efficient photoelectric conversion materials, a critical aspect of renewable energy technology (Han et al., 2015).

properties

IUPAC Name

2-ethylsulfanyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS3/c1-3-22-14-8-5-4-7-13(14)17(21)19-11-16-12(2)20-18(24-16)15-9-6-10-23-15/h4-10H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNBFTOXSPZZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=C(N=C(S2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide

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